1-Bromo-4-(difluoromethyl)benzene

Catalog No.
S672831
CAS No.
51776-71-7
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(difluoromethyl)benzene

CAS Number

51776-71-7

Product Name

1-Bromo-4-(difluoromethyl)benzene

IUPAC Name

1-bromo-4-(difluoromethyl)benzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H

InChI Key

HUSPSWKWFREKSS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)F)Br

Canonical SMILES

C1=CC(=CC=C1C(F)F)Br

Synthesis and Characterization:

1-Bromo-4-(difluoromethyl)benzene is an aromatic compound with the chemical formula C₇H₅BrF₂. It is a liquid at room temperature with a boiling point of 74-76 °C at 12 Torr and a density of 1.604 g/mL at 25 °C []. Several methods have been reported for its synthesis, including:

  • Palladium-catalyzed cross-coupling of 4-bromobenzoic acid with difluoromethyltrimethylsilane.
  • Direct fluorination of 4-bromotoluene followed by demethylation [].

These methods allow researchers to obtain 1-Bromo-4-(difluoromethyl)benzene with high purity for further investigations [, ].

Potential Applications:

The presence of both a bromine and a difluoromethyl group makes 1-Bromo-4-(difluoromethyl)benzene an attractive building block for the synthesis of various functional molecules with potential applications in various scientific research fields:

  • Medicinal Chemistry: The difluoromethyl group can act as a bioisostere of a hydroxyl group, potentially improving the metabolic stability and bioavailability of drug candidates. The bromo group can serve as a versatile handle for further functionalization, allowing the creation of diverse libraries of potential drug molecules.
  • Material Science: The combination of the aromatic ring, the bromo group, and the difluoromethyl group can lead to interesting properties for materials such as liquid crystals, polymers, and organic electronics.

Current Research:

While 1-Bromo-4-(difluoromethyl)benzene is not as widely studied as some other aromatic compounds, there is ongoing research exploring its potential applications. Some recent examples include:

  • Its use as a precursor for the synthesis of novel fluorinated biaryl ligands for transition metal catalysts.
  • Its exploration as a building block for the development of new photofunctional materials.

1-Bromo-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7_7H5_5BrF2_2. It features a bromine atom and a difluoromethyl group attached to a benzene ring, making it a halogenated aromatic compound. This compound is recognized for its utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure includes a bromine substituent at the para position relative to the difluoromethyl group, contributing to its unique chemical properties and reactivity .

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, allowing for the formation of various derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to different products depending on reaction conditions.
  • Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds .

The versatility of this compound in

The synthesis of 1-Bromo-4-(difluoromethyl)benzene typically involves bromination of p-difluoromethylbenzene. This reaction is often conducted at room temperature using catalysts such as copper or nickel to facilitate the process. The general reaction can be summarized as follows:

  • Start with p-difluoromethylbenzene.
  • Add bromine in the presence of a catalyst.
  • Isolate the product through standard purification techniques .

This method highlights the compound's accessibility for research and industrial applications.

1-Bromo-4-(difluoromethyl)benzene finds various applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing organic electro-luminescent diodes (OLEDs) and other advanced materials.
  • Catalysis: It acts as a pre-catalyst in cationic catalysis, facilitating numerous chemical transformations .

These applications underscore its significance in both academic research and industrial processes.

1-Bromo-4-(difluoromethyl)benzene can be compared with several similar compounds, highlighting its unique characteristics:

Compound NameStructureKey Differences
1-Bromo-4-fluorobenzeneC6_6H4_4BrFContains only one fluorine atom; less reactive
1-Bromo-2-difluoromethylbenzeneC7_7H5_5BrF2_2Isomeric form with different substitution pattern
1-Bromo-4-chloro-2-(difluoromethyl)benzeneC7_7H3_3BrClF2_2Contains chlorine; different reactivity

The unique combination of bromine and difluoromethyl groups in 1-Bromo-4-(difluoromethyl)benzene distinguishes it from these analogs, providing distinct reactivity and stability that are advantageous in various chemical processes .

The discovery of 1-bromo-4-(difluoromethyl)benzene is rooted in the broader evolution of organofluorine chemistry, which began long before elemental fluorine’s isolation in 1886. Early milestones include Alexander Borodin’s 1862 demonstration of halogen exchange reactions, a method later refined for introducing fluorine into aromatic systems. By the 1930s, Gottlieb’s work on nucleophilic fluorination using potassium fluoride (KF) laid the groundwork for synthesizing fluoroaromatics, including derivatives like 1-bromo-4-(difluoromethyl)benzene. The compound’s development accelerated during World War II, when fluorinated materials became critical for uranium enrichment processes, highlighting the need for stable, reactive intermediates.

Modern advances, such as metallaphotoredox catalysis, have further optimized its synthesis. For example, bromodifluoromethane (BrCF$$_2$$H) serves as a difluoromethyl radical source in nickel-catalyzed cross-couplings with aryl bromides, enabling efficient access to difluoromethylated arenes. These methodologies underscore the compound’s role in bridging historical fluorination strategies with contemporary synthetic challenges.

Structural Classification and Nomenclature

1-Bromo-4-(difluoromethyl)benzene (CAS: 51776-71-7) is a halogenated aromatic compound with the molecular formula C$$7$$H$$5$$BrF$$2$$. Its IUPAC name reflects the substituents’ positions: a bromine atom at the para position and a difluoromethyl (-CF$$2$$H) group at the fourth carbon of the benzene ring. Key structural features include:

PropertyValue
Molecular Weight207.02 g/mol
Boiling Point100°C (53 mmHg)
SMILESFC(F)C1=CC=C(Br)C=C1
InChI KeyHUSPSWKWFREKSS-UHFFFAOYSA-N

The electron-withdrawing effects of the bromine and difluoromethyl groups polarize the aromatic ring, enhancing reactivity toward electrophilic and nucleophilic substitutions. This electronic profile makes the compound a versatile scaffold for further functionalization.

Significance in Synthetic Organic Chemistry

1-Bromo-4-(difluoromethyl)benzene is pivotal in constructing complex fluorinated architectures, particularly in pharmaceuticals and agrochemicals. Its synthetic utility stems from two reactive sites:

  • Bromine Atom: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds. For instance, palladium-catalyzed couplings with boronic acids yield biaryl derivatives, a common motif in drug discovery.
  • Difluoromethyl Group: Serves as a linchpin for defluorinative functionalization. Recent methods leverage flow chemistry to selectively replace one fluorine atom, converting trifluoromethyl groups into difluoromethyl motifs—a strategy critical for avoiding regulatory concerns associated with perfluoroalkyl substances (PFAS).

The compound’s role extends to materials science, where its derivatives are used in liquid crystals and polymers. For example, its incorporation into fluoropolymers enhances thermal stability and chemical resistance, addressing industrial demands for high-performance materials.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Bromo-4-(difluoromethyl)benzene

Dates

Modify: 2023-08-15

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